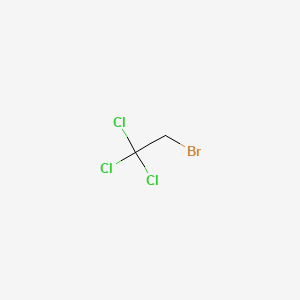
3-Fluoro-benzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-benzylzinc chloride is an organozinc compound with the molecular formula C7H6ClFZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluoro-benzylzinc chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with zinc in the presence of a catalyst. One common method involves the use of zinc chloride and lithium chloride under an inert atmosphere, followed by the addition of 3-fluorobenzyl chloride and magnesium in tetrahydrofuran at room temperature . The reaction typically proceeds under Schlenk conditions to ensure an inert atmosphere.
Industrial Production Methods: Industrial production of 3-fluorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The use of highly reactive zinc and controlled reaction conditions ensures high yield and purity of the product. The compound is often produced in specialized facilities equipped to handle organozinc reagents safely.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-benzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: Utilizes palladium or nickel catalysts to couple 3-fluorobenzylzinc chloride with aryl or vinyl halides.
Addition Reactions: Reacts with carbonyl compounds to form alcohols or ketones.
Major Products:
Diaryl Methanes: Formed through cross-coupling with aryl halides.
Alcohols and Ketones: Formed through addition reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-benzylzinc chloride is widely used in scientific research due to its reactivity and versatility. Some key applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 3-fluorobenzylzinc chloride involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is attributed to the polar nature of the carbon-zinc bond, which enhances the nucleophilicity of the carbon atom.
Comparación Con Compuestos Similares
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- 2-Chlorobenzylzinc chloride
Comparison: 3-Fluoro-benzylzinc chloride is unique due to the position of the fluorine atom on the benzyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, 3-fluorobenzylzinc chloride often exhibits different reactivity patterns, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H6ClFZn |
|---|---|
Peso molecular |
210.0 g/mol |
Nombre IUPAC |
zinc;1-fluoro-3-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZQWLTSYIDLVERT-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=CC=C1)F.[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)








